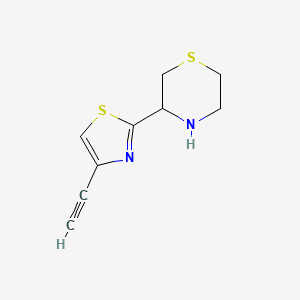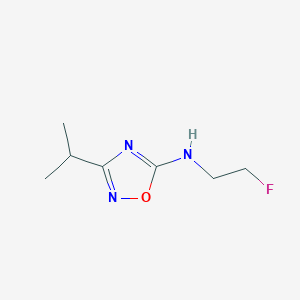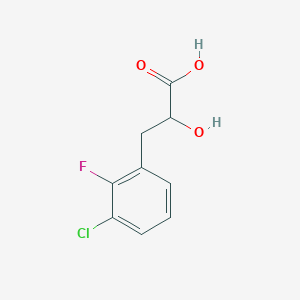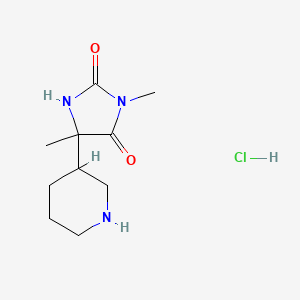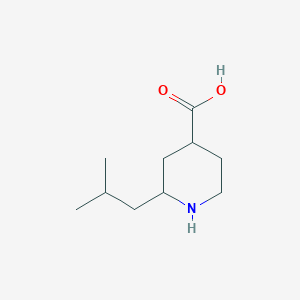
2-(2-Methylpropyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropyl)piperidine-4-carboxylic acid is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropyl)piperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the enantioselective multistage synthesis, which includes key steps such as azide reductive cyclization of aldehydes . The reaction conditions often involve the use of catalysts like palladium on carbon and hydrogen gas for hydrogenation steps.
Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, often employs hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . These methods are designed to be cost-effective and scalable for large-scale production.
化学反応の分析
Types of Reactions: 2-(2-Methylpropyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(2-Methylpropyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Methylpropyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Piperidine: A basic structure similar to 2-(2-Methylpropyl)piperidine-4-carboxylic acid but without the carboxylic acid group.
Piperine: An alkaloid found in black pepper, structurally related but with different functional groups.
Pipecolic acid: Another piperidine derivative with a carboxylic acid group at a different position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in drug design and synthesis .
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
2-(2-methylpropyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-7(2)5-9-6-8(10(12)13)3-4-11-9/h7-9,11H,3-6H2,1-2H3,(H,12,13) |
InChIキー |
LUPKCCBDIABLFC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1CC(CCN1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


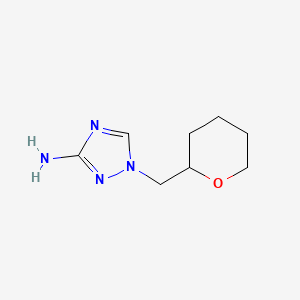
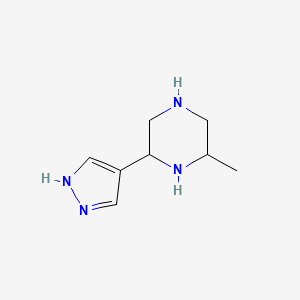
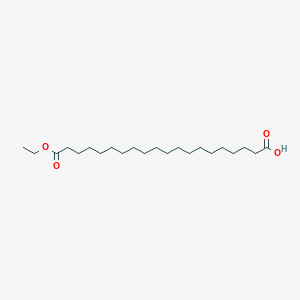
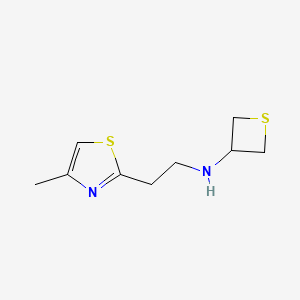
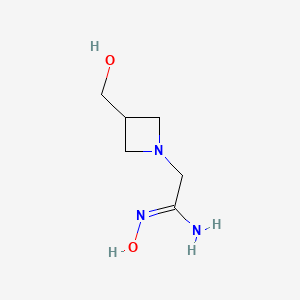
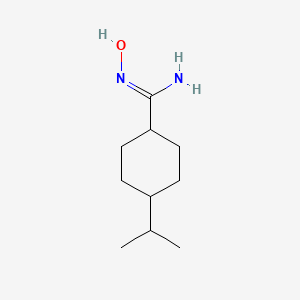
![(R)-6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B13325634.png)

![5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13325640.png)
![4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13325641.png)
